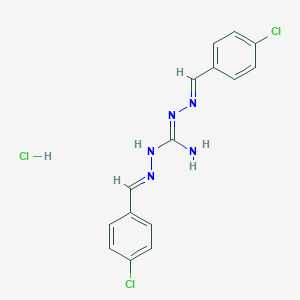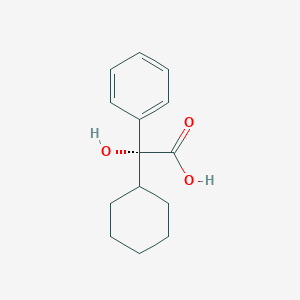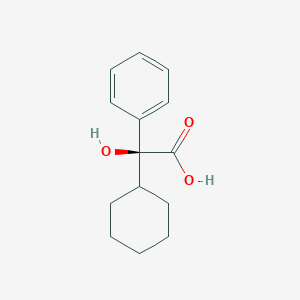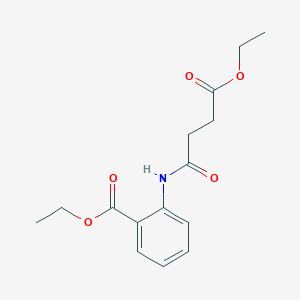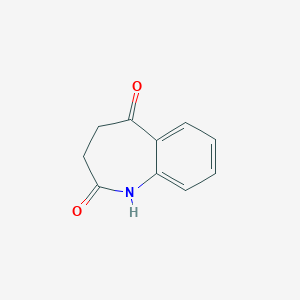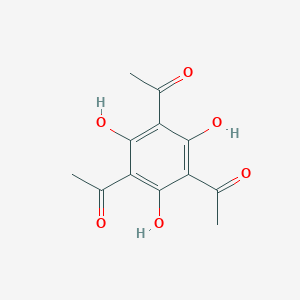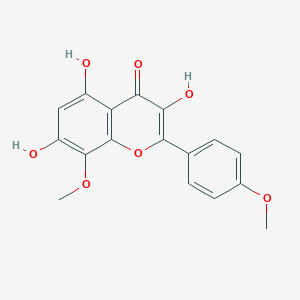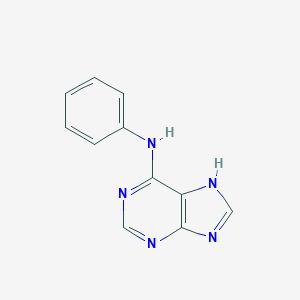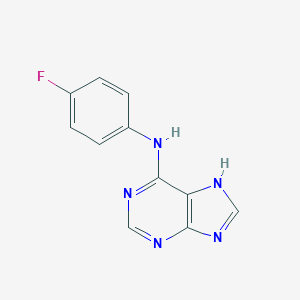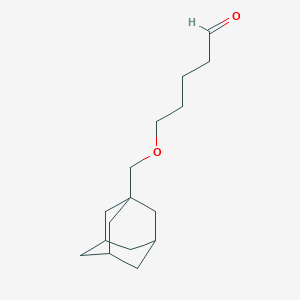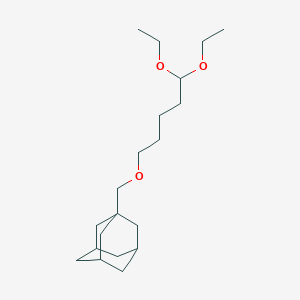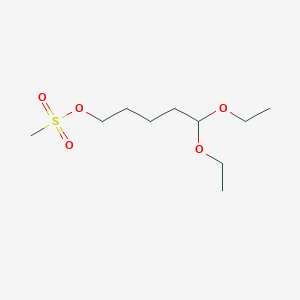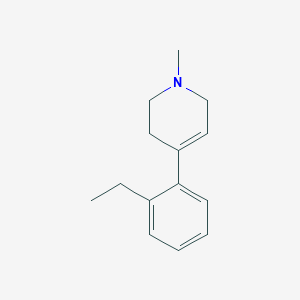
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (MET) is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that belongs to the family of pyridines. MET has been studied extensively for its potential use in the treatment of Parkinson's disease.
作用機序
The mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and mimics the effects of dopamine. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By acting as a dopamine receptor agonist, 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine may help to alleviate the symptoms of Parkinson's disease.
生化学的および生理学的効果
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease. It has also been shown to have antioxidant effects, which may help to protect dopaminergic neurons from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and has a long shelf life. However, one of the limitations of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it has a relatively low yield, which can make it expensive to produce in large quantities.
将来の方向性
There are a number of future directions for research on 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine. One area of research is the development of new synthesis methods that can increase the yield of the compound. Another area of research is the development of new analogs of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine that may have improved efficacy and fewer side effects. Finally, there is a need for further research on the mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine, as this may help to identify new targets for the treatment of Parkinson's disease.
合成法
The synthesis of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 2-ethylphenylacetonitrile with methylamine and formaldehyde. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 50%.
科学的研究の応用
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been used extensively in scientific research for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the motor system. It is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential treatment for Parkinson's disease.
特性
CAS番号 |
107316-68-7 |
|---|---|
製品名 |
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine |
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC名 |
4-(2-ethylphenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-3-12-6-4-5-7-14(12)13-8-10-15(2)11-9-13/h4-8H,3,9-11H2,1-2H3 |
InChIキー |
MEWZYEZVAPPYOR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=CCN(CC2)C |
正規SMILES |
CCC1=CC=CC=C1C2=CCN(CC2)C |
その他のCAS番号 |
107316-68-7 |
同義語 |
1-methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine 2'-Et-MPTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



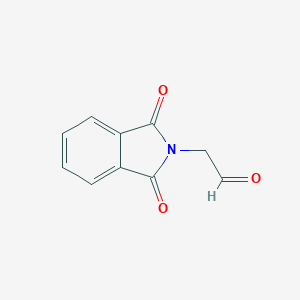
![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
